[2,2'-Bipyridine]-5-carbonitrile (CAS 1802-28-4), commonly referred to as 5-cyano-2,2'-bipyridine, is an asymmetric, electron-deficient bipyridine ligand utilized in advanced coordination chemistry and materials science. By incorporating a strongly electron-withdrawing cyano group at the 5-position, this compound significantly lowers the lowest unoccupied molecular orbital (LUMO) of the resulting transition metal complexes (e.g., Ru, Ir, Os, Zn) compared to standard unsubstituted 2,2'-bipyridine [1]. This targeted electronic modulation makes it a critical precursor for synthesizing highly reducible metal-to-ligand charge transfer (MLCT) chromophores, electrocatalysts, and organic light-emitting diode (OLED) dopants. Furthermore, the cyano moiety serves as a robust synthetic handle for downstream conversions—such as hydrolysis to carboxylic acids for TiO2 surface anchoring—or as a bridging coordination site for constructing multimetallic architectures.
Substituting [2,2'-Bipyridine]-5-carbonitrile with unsubstituted 2,2'-bipyridine or symmetrically substituted analogs (such as 4,4'-dicyano-2,2'-bipyridine) fundamentally alters the electrochemical and photophysical profile of the final material. Unsubstituted bipyridine lacks the electron-withdrawing capacity required to anodically shift reduction potentials, rendering it ineffective for applications demanding high electron affinity or low-energy MLCT states [1]. Conversely, symmetrical dicyano-bipyridines introduce two reactive sites, which can lead to unwanted cross-linking, oligomerization, or complex statistical mixtures during downstream functionalization. The precise asymmetry of the 5-cyano derivative ensures that the resulting metal complex possesses a highly directional dipole moment and a single, predictable site for surface anchoring or post-synthetic modification, which is essential for the reproducible manufacturing of optoelectronic devices and targeted photocatalysts.
The incorporation of the electron-withdrawing cyano group in [2,2'-Bipyridine]-5-carbonitrile significantly stabilizes the ligand-centered lowest unoccupied molecular orbital (LUMO). In comparative cyclic voltammetry studies of heteroleptic Ruthenium(II) complexes, the first ligand-centered reduction potential for [Ru(bpy)2(5-cyano-bpy)]2+ exhibits an anodic shift of approximately 200 to 250 mV compared to the standard[Ru(bpy)3]2+ baseline [1]. This quantitative shift confirms that the 5-cyano ligand acts as the primary electron acceptor in the complex, facilitating easier reduction.
| Evidence Dimension | First ligand-centered reduction potential (E1/2) |
| Target Compound Data | Anodic shift of +200 to +250 mV (easier to reduce) |
| Comparator Or Baseline | [Ru(bpy)3]2+ baseline (unsubstituted 2,2'-bipyridine) |
| Quantified Difference | ~250 mV lower reduction barrier |
| Conditions | Cyclic voltammetry in acetonitrile, vs Ag/AgCl or SCE |
This predictable LUMO lowering is critical for buyers designing photocatalysts or battery redox mediators that require specific, low-energy electron acceptance thresholds.
The asymmetric electronic push-pull nature induced by the 5-cyano substitution directly impacts the photophysical properties of resulting transition metal chromophores. When coordinated to Ir(III) or Ru(II) centers, the stabilized LUMO of the 5-cyano-2,2'-bipyridine ligand narrows the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift in the metal-to-ligand charge transfer (MLCT) emission. Compared to unsubstituted bipyridine complexes, the emission maximum typically shifts by 30 to 50 nm toward the red or near-infrared spectrum [1].
| Evidence Dimension | MLCT Emission Maximum (λ_max) |
| Target Compound Data | Red-shifted by 30–50 nm |
| Comparator Or Baseline | Unsubstituted 2,2'-bipyridine metal complexes |
| Quantified Difference | 30–50 nm bathochromic shift |
| Conditions | Room temperature photoluminescence in organic solvents (e.g., acetonitrile) |
Procurement teams sourcing ligands for OLED dopants or luminescent sensors must select this compound to achieve targeted lower-energy (red/NIR) emission profiles without altering the primary metal center.
For applications requiring surface immobilization, such as dye-sensitized solar cells (DSSCs), ligands must possess specific anchoring groups. [2,2'-Bipyridine]-5-carbonitrile serves as a highly efficient precursor that can be quantitatively hydrolyzed to 5-carboxy-2,2'-bipyridine. Unlike symmetrical 4,4'-dicyano-2,2'-bipyridine, which yields a mixture of mono- and di-carboxylic acids requiring complex chromatographic separation, the asymmetric 5-cyano derivative ensures 100% selectivity for a single anchoring site [1]. This absolute selectivity eliminates purification bottlenecks and ensures uniform binding geometry on TiO2 surfaces.
| Evidence Dimension | Selectivity for mono-carboxylic acid formation upon hydrolysis |
| Target Compound Data | 100% mono-functional product |
| Comparator Or Baseline | 4,4'-dicyano-2,2'-bipyridine (yields statistical mixtures) |
| Quantified Difference | Elimination of di-substituted byproducts |
| Conditions | Standard basic or acidic nitrile hydrolysis conditions |
This absolute regiocontrol drastically reduces downstream purification costs and batch-to-batch variability when manufacturing surface-bound catalysts or sensitizers.
Following its selective hydrolysis to a mono-carboxylic acid, this compound is the ideal precursor for synthesizing asymmetric Ru(II) sensitizers that require a single, highly directional anchoring point on mesoporous TiO2 electrodes, ensuring optimal electron injection efficiency and preventing cross-linking [1].
Due to the 30-50 nm red-shift in MLCT emission caused by the cyano group's LUMO stabilization, this ligand is specifically procured for synthesizing Iridium(III) or Osmium(II) phosphorescent dopants targeting the red or near-infrared spectrum in advanced display technologies[2].
The cyano group can act as a secondary coordination site (via the nitrogen lone pair) to a different metal center. This makes the compound a critical building block for constructing heterometallic coordination polymers or Metal-Organic Frameworks (MOFs) where precise, asymmetric bridging is required without the steric hindrance of di-substituted analogs[3].